Cas no 1956306-36-7 (N~2~-ethylalaninamide hydrobromide)
N~2~-ethylalaninamide hydrobromide Chemical and Physical Properties
Names and Identifiers
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- N~2~-ethylalaninamide hydrobromide
- N2-Ethylalaninamide hydrobromide
- 2-(ethylamino)propanamide hydrobromide
- N~2~-Ethylalaninamide--hydrogen bromide (1/1)
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- MDL: MFCD19442226
- Inchi: 1S/C5H12N2O.BrH/c1-3-7-4(2)5(6)8;/h4,7H,3H2,1-2H3,(H2,6,8);1H
- InChI Key: BCGXDQYWFHCWIE-UHFFFAOYSA-N
- SMILES: Br.O=C(C(C)NCC)N
Computed Properties
- Exact Mass: 196.021
- Monoisotopic Mass: 196.021
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 3
- Complexity: 82.5
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 55.1
N~2~-ethylalaninamide hydrobromide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB266501-1 g |
N2-Ethylalaninamide hydrobromide |
1956306-36-7 | 1g |
€85.80 | 2022-09-01 | ||
| abcr | AB266501-5 g |
N2-Ethylalaninamide hydrobromide |
1956306-36-7 | 5g |
€167.40 | 2022-09-01 | ||
| abcr | AB266501-10 g |
N2-Ethylalaninamide hydrobromide |
1956306-36-7 | 10g |
€241.00 | 2022-09-01 | ||
| abcr | AB266501-25 g |
N2-Ethylalaninamide hydrobromide |
1956306-36-7 | 25g |
€417.00 | 2022-09-01 | ||
| abcr | AB266501-1g |
N2-Ethylalaninamide hydrobromide; . |
1956306-36-7 | 1g |
€94.10 | 2024-04-18 | ||
| abcr | AB266501-5g |
N2-Ethylalaninamide hydrobromide; . |
1956306-36-7 | 5g |
€186.30 | 2024-04-18 | ||
| abcr | AB266501-10g |
N2-Ethylalaninamide hydrobromide; . |
1956306-36-7 | 10g |
€269.00 | 2024-04-18 | ||
| abcr | AB266501-25g |
N2-Ethylalaninamide hydrobromide; . |
1956306-36-7 | 25g |
€465.60 | 2024-04-18 | ||
| eNovation Chemicals LLC | Y1258831-5g |
N~2~-ethylalaninamide hydrobromide |
1956306-36-7 | 95% | 5g |
$175 | 2024-06-06 | |
| Ambeed | A408817-5g |
2-(Ethylamino)propanamide hydrobromide |
1956306-36-7 | 97% | 5g |
$104.0 | 2024-04-22 |
N~2~-ethylalaninamide hydrobromide Suppliers
N~2~-ethylalaninamide hydrobromide Related Literature
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
Additional information on N~2~-ethylalaninamide hydrobromide
Comprehensive Overview of N~2~-ethylalaninamide hydrobromide (CAS No. 1956306-36-7): Properties, Applications, and Research Insights
N~2~-ethylalaninamide hydrobromide (CAS No. 1956306-36-7) is a specialized organic compound gaining attention in pharmaceutical and biochemical research. This hydrobromide salt derivative of ethylalaninamide exhibits unique physicochemical properties, making it valuable for peptide synthesis, drug discovery, and enzymatic studies. With a molecular formula of C5H13N2O·HBr, it features a secondary amide group and an ethylamine side chain, contributing to its solubility in polar solvents like water and methanol.
Recent trends in peptide-based therapeutics have spurred interest in N~2~-ethylalaninamide hydrobromide as a building block for modified amino acid derivatives. Researchers are exploring its role in creating bioactive peptides with enhanced stability and bioavailability—a hot topic in drug delivery systems. The compound's crystalline structure and salt formation characteristics also make it relevant for cocrystal engineering, addressing challenges in API solubility (Active Pharmaceutical Ingredient).
Analytical studies using HPLC (High-Performance Liquid Chromatography) and NMR spectroscopy confirm the high purity (>98%) of CAS No. 1956306-36-7, meeting standards for GMP-compliant synthesis. Its melting point (decomposition observed at 210-215°C) and hygroscopic nature require controlled storage conditions, aligning with industry demands for stable intermediates in precision medicine applications.
In bioconjugation chemistry, this compound serves as a linker for antibody-drug conjugates (ADCs), a rapidly growing field in oncology research. Its bifunctional reactivity allows selective modifications at the amide nitrogen or terminal amine, enabling tailored structure-activity relationships (SAR). These attributes respond to frequent search queries about "custom peptide modifications" and "small molecule conjugates."
Environmental and safety assessments indicate that N~2~-ethylalaninamide hydrobromide is biodegradable under aerobic conditions, addressing concerns about green chemistry in pharmaceutical manufacturing. Its low ecotoxicity profile supports compliance with REACH regulations, a key consideration for sustainable drug development—a trending topic in 2024 pharmaceutical forums.
Ongoing clinical investigations explore its potential as a prodrug enhancer, particularly in CNS-targeted therapies. The ethyl group modification may improve blood-brain barrier penetration, a frequent search term among neuropharmacology researchers. Patent databases show increasing filings involving CAS No. 1956306-36-7 for neurodegenerative disease applications.
For laboratory handling, the compound requires standard personal protective equipment (PPE) due to mild irritant properties. Its stoichiometric stability makes it suitable for automated solid-phase synthesis, answering common technical questions about peptide assembly scalability. Quality control protocols typically include Karl Fischer titration for water content analysis.
Market analysts note rising demand for N~2~-ethylalaninamide hydrobromide in Asia-Pacific research hubs, driven by investments in biologics development. The compound's cost-effectiveness compared to protected amino acid derivatives positions it favorably for high-throughput screening applications. These insights align with search trends for "budget-friendly peptide reagents."
Future research directions may explore its metal-chelating properties for diagnostic imaging applications, leveraging the hydrobromide counterion for radiopharmaceutical labeling. Such developments would address growing interest in theranostic agents—a fusion of therapeutics and diagnostics frequently searched in medical AI databases.
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